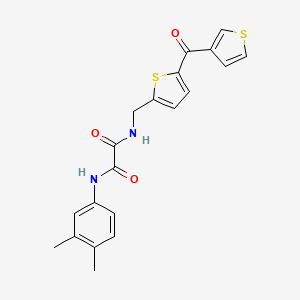

N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide

Description

N1-(3,4-Dimethylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N2-(oxalyl) group) bridging two aromatic moieties: a 3,4-dimethylphenyl group and a thiophene-based substituent. The latter includes a thiophene-3-carbonyl functional group attached to a second thiophene ring, conferring unique electronic and steric properties.

Properties

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c1-12-3-4-15(9-13(12)2)22-20(25)19(24)21-10-16-5-6-17(27-16)18(23)14-7-8-26-11-14/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIFQYDRIAHIOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer.

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular function. For instance, some thiophene derivatives have been shown to inhibit urease activity.

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected.

Biological Activity

N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide, identified by its CAS number 1797269-33-0, is a compound of interest in medicinal chemistry. Its unique structure, comprising a dimethylphenyl moiety and thiophene derivatives, suggests potential biological activities that warrant investigation. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is CHNOS, with a molecular weight of 398.5 g/mol. The structural components include:

- Dimethylphenyl group : Known for its influence on pharmacological properties.

- Thiophene derivatives : Associated with various biological activities, including antimicrobial and anticancer effects.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

- Anticancer Activity : Thiophene-based compounds have been reported to exhibit anticancer properties. The presence of the oxalamide group may enhance this activity through mechanisms such as apoptosis induction and inhibition of tumor growth.

- Antimicrobial Properties : Compounds containing thiophene rings are often explored for their antimicrobial potential. The specific interactions of this compound with microbial enzymes could be a focus for further studies.

- Neuroprotective Effects : Given the structural similarities to other neuroprotective agents, this compound may show promise in treating neurodegenerative diseases by inhibiting cholinesterase enzymes, which are key targets in Alzheimer's disease therapy.

Anticancer Studies

In vitro studies have shown that compounds similar to N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide can inhibit cancer cell proliferation. For instance, a study demonstrated that compounds with similar thiophene structures exhibit significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7).

Antimicrobial Activity

The antimicrobial efficacy of thiophene derivatives has been documented extensively. A comparative analysis revealed that compounds with thiophene moieties showed varying degrees of activity against Gram-positive and Gram-negative bacteria.

| Compound Type | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiophene | E. coli | 32 µg/mL |

| Thiophene | S. aureus | 16 µg/mL |

Neuroprotective Studies

The potential neuroprotective effects were assessed using cholinesterase inhibition assays, which are critical in the context of Alzheimer's disease treatment. Preliminary results suggest that this compound may exhibit moderate inhibition against acetylcholinesterase (AChE).

| Compound | AChE Inhibition (%) at 10 µM |

|---|---|

| N1-(3,4-dimethylphenyl)-N2... | 45% |

| Control (Donepezil) | 85% |

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene-containing compounds in clinical settings:

- Case Study on Neuroprotection : A study involving animal models demonstrated that administration of thiophene derivatives led to improved cognitive function and reduced amyloid plaque formation.

- Case Study on Anticancer Properties : Clinical trials indicated that patients treated with thiophene-based compounds showed reduced tumor sizes compared to control groups.

Comparison with Similar Compounds

N1-(3,4-Dimethylphenyl)-N2-((3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide

- Molecular Formula : C₁₃H₁₉N₃O₆

- Molecular Weight : 336.4 g/mol

- Key Features : Replaces the thiophene-3-carbonyl-thiophene moiety with a tetrahydrofuran ring containing a 2-hydroxyethoxy group.

- Implications : The hydrophilic hydroxyethoxy group may enhance solubility compared to the hydrophobic thiophene substituents in the target compound. This structural variation could influence bioavailability and metabolic pathways .

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (No. 1768)

- Key Features : Contains a methoxy-substituted benzyl group and a pyridinylethyl chain.

- Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic stability of the oxalamide core. The pyridine ring may facilitate cytochrome P450-mediated oxidation, unlike the thiophene rings in the target compound, which are prone to sulfoxidation or ring-opening reactions .

N1-(4-Chloro-3-fluorophenyl)-N2-((5-(Hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (27)

- Key Features : Incorporates a thiazole ring and piperidine moiety.

- Activity : Synthesized as an HIV entry inhibitor, highlighting the role of heterocycles (e.g., thiazole) in antiviral targeting. The thiophene groups in the target compound may offer similar π-π stacking interactions but with distinct electronic profiles due to sulfur’s lower electronegativity compared to nitrogen in thiazoles .

Thiophene-Containing Analogues

N1-(3-Chloro-4-methylphenyl)-N2-(5-Hydroxy-3-(thiophen-2-yl)pentyl)oxalamide

- Key Features : Features a thiophen-2-yl group attached to a pentyl chain.

N1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(3-(Methylthio)phenyl)oxalamide

- Molecular Weight : 418.6 g/mol

- Key Features : Combines a hydroxyethyl-substituted thiophene with a methylthiophenyl group.

- Comparison : The hydroxyethyl group could enhance metabolic clearance via glucuronidation, whereas the methylthio group in the target compound’s 3,4-dimethylphenyl moiety may undergo S-demethylation, altering toxicity profiles .

Data Tables

Table 1. Structural and Metabolic Comparison of Selected Oxalamides

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide, and what reaction conditions are critical for each step?

- Answer : The synthesis involves three main steps:

Thiophene Functionalization : A Friedel-Crafts acylation introduces the thiophene-3-carbonyl group onto the thiophene ring using acyl chloride derivatives under anhydrous conditions (e.g., AlCl₃ as a catalyst) .

Intermediate Preparation : The 3,4-dimethylphenylamine and functionalized thiophene intermediates are prepared separately.

Oxalamide Coupling : Oxalyl chloride reacts with the intermediates to form the oxalamide linkage. Strict temperature control (0–5°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound, and what key signals should researchers prioritize?

- Answer :

- NMR Spectroscopy :

- ¹H NMR : Prioritize signals for the oxalamide NH groups (δ 8.5–10.5 ppm, broad), thiophene protons (δ 6.5–7.5 ppm), and methyl groups on the dimethylphenyl moiety (δ 2.2–2.5 ppm).

- ¹³C NMR : Identify carbonyl carbons (C=O, δ 160–170 ppm) and aromatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (M+H⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths and angles, particularly for the oxalamide linkage and thiophene rings .

Q. What are the common solubility challenges for this compound, and how can they be addressed in experimental workflows?

- Answer : The compound is likely poorly soluble in polar solvents due to its aromatic and planar structure. Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution. For biological assays, dilute stock solutions in aqueous buffers containing <1% DMSO to maintain solubility without cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the oxalamide coupling step, and what catalysts or additives improve efficiency?

- Answer :

- Catalysts : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group before oxalyl chloride addition, reducing side-product formation .

- Solvent Optimization : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) improves reaction homogeneity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water enhances purity .

Q. What role do the thiophene rings play in the electronic properties of this compound, and how can these be experimentally characterized?

- Answer : The conjugated thiophene-3-carbonyl group enhances π-electron delocalization, influencing redox behavior and charge-transfer interactions. Techniques include:

- Cyclic Voltammetry : Measures oxidation/reduction potentials to assess electron-donating/withdrawing effects.

- UV-Vis Spectroscopy : Identifies absorbance peaks correlated with π→π* transitions (e.g., ~250–350 nm) .

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to link electronic structure to reactivity .

Q. How can contradictions in NMR data (e.g., unexpected splitting or integration ratios) be resolved during structural validation?

- Answer :

- Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of the oxalamide group) that cause signal broadening.

- 2D NMR (COSY, HSQC) : Correlates coupled protons and carbons to assign overlapping signals.

- Crystallographic Validation : X-ray diffraction provides unambiguous bond connectivity, resolving ambiguities from solution-state NMR .

Q. What strategies are recommended for analyzing the biological activity of this compound, particularly in targeting pathways involving heterocyclic interactions?

- Answer :

- Molecular Docking : Screen against proteins with thiophene-binding domains (e.g., cytochrome P450 enzymes) using software like AutoDock Vina.

- In Vitro Assays : Test inhibition of inflammatory cytokines (e.g., TNF-α, IL-6) or cancer cell lines (e.g., MCF-7, HeLa) to evaluate pharmacological potential .

- SAR Studies : Modify the dimethylphenyl or thiophene moieties to assess how structural changes affect bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.